3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
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Overview
Description
3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a synthetic organic compound characterized by its unique benzoxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxy-3-methoxybenzaldehyde and 5-methyl-2-aminophenol.
Formation of Benzoxazole Ring: The key step involves the cyclization of 4-isopropoxy-3-methoxybenzaldehyde with 5-methyl-2-aminophenol under acidic conditions to form the benzoxazole ring.
Final Product Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using efficient catalysts to speed up the reaction.
Solvents: Selecting solvents that enhance the reaction rate and product solubility.
Temperature and Pressure: Controlling temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropoxy-3-methoxybenzyl)azetidine: Similar in structure but with an azetidine ring instead of a benzoxazole ring.
4-Isopropoxy-3-methoxybenzyl chloride: A precursor in the synthesis of various benzyl derivatives.
Uniqueness
3-(4-Isopropoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is unique due to its specific benzoxazole structure, which imparts distinct electronic and steric properties, making it valuable in diverse research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(2)23-17-8-6-14(10-18(17)22-4)11-20-15-9-13(3)5-7-16(15)24-19(20)21/h5-10,12H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRVWMILZGTUJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=C(C=C3)OC(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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